Product packaging for Pyridine,3-(trimethylstannyl)-(Cat. No.:CAS No. 59020-09-6)

Pyridine,3-(trimethylstannyl)-

Cat. No.: B8769390
CAS No.: 59020-09-6
M. Wt: 241.91 g/mol
InChI Key: VDHNKGVVXBUCFR-UHFFFAOYSA-N
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Description

Significance of Organostannyl Pyridines in Synthetic Chemistry

Organostannyl pyridines, including Pyridine (B92270), 3-(trimethylstannyl)-, are highly significant in synthetic chemistry primarily due to their utility in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. cmu.eduacs.org This reaction facilitates the formation of a new carbon-carbon bond by coupling the organostannane with an organic halide or triflate. The pyridine moiety within these reagents is a prevalent structural motif in a vast array of biologically active compounds, pharmaceuticals, and functional materials. nih.govuiowa.edu

The strategic placement of the trimethylstannyl group on the pyridine ring allows for regioselective functionalization, a critical aspect in the synthesis of complex target molecules. jst.go.jp The preparation of organotin intermediates like Pyridine, 3-(trimethylstannyl)- has become a cornerstone in heterocyclic and supramolecular chemistry. cmu.edu Traditional methods for creating substituted pyridines often involve harsh reaction conditions or suffer from a lack of regioselectivity. cmu.edu Organostannyl pyridines provide a milder and more precise alternative, enabling the synthesis of a wide range of substituted pyridine derivatives. cmu.edu

The synthesis of Pyridine, 3-(trimethylstannyl)- itself is typically achieved through the reaction of a halopyridine, such as 3-bromopyridine (B30812), with an organolithium reagent followed by quenching with trimethyltin (B158744) chloride. acs.org This straightforward preparation further enhances its appeal as a synthetic intermediate.

Overview of Research Directions for Pyridine, 3-(trimethylstannyl)-

The application of Pyridine, 3-(trimethylstannyl)- in research is diverse, spanning several key areas of chemical science. Its role as a precursor in the synthesis of more complex molecules is a common thread throughout these disciplines.

Medicinal Chemistry and Natural Product Synthesis:

The pyridine scaffold is a fundamental component of many pharmaceuticals and natural products. nih.govacs.org Pyridine, 3-(trimethylstannyl)- serves as a crucial building block in the synthesis of these complex molecules. For instance, it has been utilized in the synthesis of various pyridine-based compounds with potential biological activity. nih.gov The ability to introduce the 3-pyridyl group selectively is paramount in constructing molecules with specific therapeutic properties. nih.gov Research in this area focuses on developing novel synthetic routes to access biologically active compounds and their analogues for drug discovery programs.

Materials Science:

In materials science, Pyridine, 3-(trimethylstannyl)- is employed in the creation of novel organic materials with tailored electronic and photophysical properties. drew.educymitquimica.com One notable application is in the synthesis of pyridine-based ligands for the formation of 2D perovskites, which are promising materials for next-generation solar cells. drew.edu The electronic characteristics of the resulting materials can be fine-tuned by incorporating the pyridine moiety. drew.edu Furthermore, related tributylstannyl pyridines have been used to prepare polyimide materials with enhanced properties. lookchem.com

Supramolecular Chemistry:

The synthesis of complex supramolecular architectures often relies on the precise arrangement of molecular components. Pyridine-based ligands are frequently used in the construction of these assemblies due to their coordinating properties with metal ions. cmu.edu Pyridine, 3-(trimethylstannyl)- and its derivatives are instrumental in synthesizing these ligands. cmu.edu For example, it can be used to create bipyridine and terpyridine ligands, which are fundamental components of metallosupramolecular structures. cmu.edu

Catalysis:

While the compound itself is not typically a catalyst, it is a key reagent in catalytic processes, particularly in palladium-catalyzed cross-coupling reactions. acs.org Its application in the Stille reaction is a prime example of its importance in catalysis-driven synthesis. acs.orgsmolecule.com Research continues to explore new catalytic applications and optimize existing methods that utilize organostannyl pyridines for the efficient construction of chemical bonds.

Interactive Data Tables

Table 1: Properties of Pyridine, 3-(trimethylstannyl)-

PropertyValueSource
CAS Number59020-09-6 alfa-chemistry.com
Molecular FormulaC₈H₁₃NSn alfa-chemistry.com
Molecular Weight241.91 g/mol alfa-chemistry.com
Boiling Point223.4°C at 760 mmHg alfa-chemistry.com
Flash Point88.9°C alfa-chemistry.com

Table 2: Synthetic Applications of Pyridine, 3-(trimethylstannyl)-

Reaction TypeSubstrate ExampleProduct ExampleResearch AreaReference
Stille Coupling1-bromo-4-iodobenzene (B50087)3-(4'-bromophenyl)pyridineOrganic Synthesis acs.org
Stille Coupling2-bromo-5-methylpyridine6-trimethylstannyl-5'-methyl-2,2'-bipyridineSupramolecular Chemistry cmu.edu
IododestannationIodine3-IodopyridineOrganic Synthesis jst.go.jp

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NSn B8769390 Pyridine,3-(trimethylstannyl)- CAS No. 59020-09-6

Properties

CAS No.

59020-09-6

Molecular Formula

C8H13NSn

Molecular Weight

241.91 g/mol

IUPAC Name

trimethyl(pyridin-3-yl)stannane

InChI

InChI=1S/C5H4N.3CH3.Sn/c1-2-4-6-5-3-1;;;;/h1-2,4-5H;3*1H3;

InChI Key

VDHNKGVVXBUCFR-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C1=CN=CC=C1

Origin of Product

United States

Synthetic Methodologies for Pyridine, 3 Trimethylstannyl and Analogues

Direct Stannylation Routes for Pyridine (B92270), 3-(trimethylstannyl)-

Direct stannylation methods involve the formation of a carbon-tin bond on the pyridine ring. These routes are often favored for their efficiency and are broadly categorized by the nature of the intermediate species that reacts with the tin electrophile.

Lithiation-Mediated Stannylation from Halopyridines

A prevalent and effective method for synthesizing 3-(trimethylstannyl)pyridine involves a halogen-lithium exchange on a halopyridine precursor, followed by quenching with an electrophilic tin reagent. prepchem.comacs.org This organolithium-based approach is highly reliable for generating the desired pyridyl anion intermediate. umich.edu

The most common procedure starts with 3-bromopyridine (B30812). prepchem.comacs.org The reaction is typically carried out under an inert atmosphere at low temperatures, such as -78°C or between -65°C and -55°C, to ensure the stability of the highly reactive lithiated intermediate. prepchem.comacs.org An organolithium reagent, most commonly n-butyllithium (n-BuLi), is added to a solution of 3-bromopyridine in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). acs.orgresearchgate.net This induces a halogen-lithium exchange, forming 3-lithiopyridine.

Following the formation of the lithiated species, one equivalent of trimethylstannyl chloride (Me₃SnCl) is added to the reaction mixture. The nucleophilic 3-lithiopyridine attacks the tin center, displacing the chloride and forming the stable C-Sn bond of 3-(trimethylstannyl)pyridine. prepchem.comacs.org The reaction is then warmed to room temperature and quenched with an aqueous solution, such as saturated ammonium (B1175870) chloride (NH₄Cl), to neutralize any remaining reactive species. acs.org After an aqueous work-up and extraction, the final product can be isolated, often in high yields. For instance, one reported synthesis using this method achieved a 79% yield of 3-(trimethylstannyl)pyridine. prepchem.com

Starting MaterialReagentsTemperatureSolventProductYield
3-Bromopyridine1. n-Butyllithium 2. Trimethylstannyl chloride-78°CNitrogenPyridine, 3-(trimethylstannyl)-79% prepchem.com
3-Bromopyridine1. n-Butyllithium 2. Trimethylstannyl chloride-65 to -55°CEtherPyridine, 3-(trimethylstannyl)-Not specified acs.org

This lithiation-stannylation sequence is a powerful tool, though the use of highly reactive organolithium reagents necessitates careful control of reaction conditions to avoid side reactions. umich.edu

In Situ Generation of Trimethylstannyl Anions for Pyridine Stannane (B1208499) Synthesis

An alternative direct stannylation strategy involves the use of nucleophilic trimethylstannyl anions (Me₃Sn⁻). These anions can be generated in situ and subsequently reacted with a suitable pyridine electrophile. This approach is particularly useful in photostimulated radical-chain reactions. conicet.gov.ar

Trimethylstannyl anions are typically prepared in liquid ammonia (B1221849) by the reaction of trimethylstannyl chloride with an alkali metal, such as sodium. conicet.gov.ar Another modern method involves the reaction of (triorganosilyl)silylstannanes with potassium tert-butoxide (t-BuOK) to generate highly reactive stannylpotassium (R₃Sn-K) species. nih.gov These methods avoid the often harsh conditions required for preparing aryllithium or Grignard reagents. conicet.gov.ar

Once generated, the stannyl (B1234572) anion can react with a halopyridine. For instance, sodium trimethylstannane, prepared in situ from trimethyltin (B158744) chloride, has been used to synthesize 2,6-bis(trimethyltin)pyridine from 2,6-dichloropyridine. cmu.edu This highlights the utility of stannyl anions in reacting with haloheteroarenes to form organostannanes. The reactions of trimethylstannyl anions with vinyl chlorides have also been shown to proceed efficiently in liquid ammonia, suggesting applicability to appropriately substituted pyridines. researchgate.net The increased ionic character and nucleophilicity of stannylpotassium reagents compared to their lithium counterparts can lead to enhanced reactivity. nih.gov

Palladium-Catalyzed Approaches to Pyridine, 3-(trimethylstannyl)-

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and they can also be employed for the synthesis of organostannanes. The Stille reaction, which couples an organostannane with an organic halide or triflate, is typically used to functionalize a pre-formed stannylpyridine. However, palladium catalysis can also facilitate the formation of the stannane itself.

One common approach involves the reaction of a halopyridine with a distannane reagent, such as hexabutylditin, in the presence of a palladium(0) catalyst. For example, 6-chloro-2-(tributylstannyl)pyridine (B1589536) is synthesized by reacting 6-chloro-2-iodopyridine with hexabutylditin catalyzed by a Pd(0) complex. This type of reaction is broadly applicable for creating aryl stannanes from aryl halides. google.comscientificlabs.co.uk

While less common for the direct synthesis of the parent 3-(trimethylstannyl)pyridine, this catalytic method is invaluable for preparing more complex or substituted derivatives, especially when direct lithiation is incompatible with other functional groups on the pyridine ring. The mechanism typically involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the distannane and reductive elimination to yield the aryl stannane and regenerate the catalyst.

Photostimulated Radical-Chain Mechanisms in Pyridine Stannane Synthesis

The synthesis of aryl and heteroaryl stannanes can be achieved under mild conditions using a photostimulated radical-nucleophilic substitution (Sᵣₙ1) mechanism. conicet.gov.armdpi.com This method is particularly effective for substrates that might be sensitive to the conditions of traditional ionic or transition-metal-catalyzed reactions. conicet.gov.ar An efficient transition-metal-free photochemical method has been developed for the synthesis of (hetero)aryl trimethylstannanes from the corresponding halides. rsc.org

The Sᵣₙ1 reaction is a chain process initiated by the transfer of an electron from a nucleophile, such as the trimethylstannyl anion (Me₃Sn⁻), to the aromatic substrate. conicet.gov.arresearchgate.net This initiation can be spontaneous but is often induced by irradiation with light. conicet.gov.arrsc.org The resulting radical anion of the haloarene fragments, losing the halide ion to form an aryl radical. This radical then couples with another trimethylstannyl anion to form the radical anion of the product, which transfers its electron to a new substrate molecule, propagating the chain. researchgate.net

This photostimulated reaction has been successfully applied to pyridine derivatives. For example, the reaction of diethyl 5-chloropyridin-2-yl phosphate (B84403) with Me₃Sn⁻ ions under UV irradiation for 30 minutes afforded 2,5-bis(trimethylstannyl)pyridine in a 96% yield. conicet.gov.ar Interestingly, in the dark, the same reactants yielded the monosubstituted product, diethyl 5-(trimethylstannyl)pyridin-2-yl phosphate, indicating that the reaction pathway can be controlled by the presence or absence of light. conicet.gov.ar These radical-chain reactions are often characterized by their high yields, mild conditions, and tolerance of various functional groups. rsc.org

SubstrateNucleophileConditionsProductYield
Diethyl 5-chloropyridin-2-yl phosphateMe₃Sn⁻Photostimulation (30 min)2,5-Bis(trimethylstannyl)pyridine96% conicet.gov.ar
Diethyl 5-chloropyridin-2-yl phosphateMe₃Sn⁻Dark (60 min)Diethyl 5-(trimethylstannyl)pyridin-2-yl phosphate98% conicet.gov.ar

Synthesis of Substituted Pyridine, 3-(trimethylstannyl)- Derivatives and Related Stannylpyridines

The synthetic methodologies described above can be adapted to produce a wide array of substituted 3-(trimethylstannyl)pyridines and other related stannylpyridines, which are valuable building blocks in medicinal and materials chemistry. cmu.eduresearchgate.net

Directed ortho-metalation is a powerful strategy for introducing substituents regioselectively. clockss.org For instance, lithiation of 2-fluoropyridine (B1216828) followed by quenching with trimethylstannyl chloride yields 2-fluoro-3-trimethylstannyl-pyridine. prepchem.com Similarly, lithiation can be directed by various functional groups to install the stannyl group at a specific position. clockss.org

Palladium-catalyzed Stille couplings are frequently used to synthesize more complex structures starting from a simpler stannylpyridine. For example, 3-(trimethylstannyl)pyridine can be coupled with aryl halides like 1-bromo-4-iodobenzene (B50087) or 1-bromo-3-iodobenzene (B1265593) in the presence of a palladium catalyst to yield 3-(4'-bromophenyl)pyridine and 3-(3'-bromophenyl)pyridine, respectively. acs.org These products can then be further functionalized.

Furthermore, direct synthesis methods have been applied to create a variety of substituted stannanes. The synthesis of 2,6-bis(trimethyltin)pyridine was achieved on a large scale from 2,6-dichloropyridine, providing a key precursor for supramolecular ligands. cmu.edu Other examples include the synthesis of 2-methyl-6-(tributylstannyl)pyridine (B1312957) and various N-substituted 4-trimethylstannyl-3,6-dihydro-2H-pyridines. acs.orgrsc.org These substituted stannanes are instrumental in building complex molecular architectures through subsequent cross-coupling reactions. cmu.eduresearchgate.net

PrecursorMethodProductReference
2-FluoropyridineLithiation-Stannylation2-Fluoro-3-trimethylstannyl-pyridine prepchem.com
2,6-DichloropyridineStannylation with NaSnMe₃2,6-Bis(trimethyltin)pyridine cmu.edu
3-(Trimethylstannyl)pyridineStille Coupling with 1-bromo-3-iodobenzene3-(3'-Bromophenyl)pyridine acs.org
4-Isopropylpyridine (assumed)Not specified4-Isopropyl-3-(trimethylstannyl)pyridine fluorochem.co.uk

Reactivity and Transformation Pathways of Pyridine, 3 Trimethylstannyl

Palladium-Catalyzed Cross-Coupling Reactions

The palladium-catalyzed cross-coupling reactions of Pyridine (B92270), 3-(trimethylstannyl)- are among the most powerful tools for the formation of carbon-carbon bonds. The Stille coupling, in particular, has been extensively utilized, though other coupling methodologies have also been explored.

Stille Coupling Reactions of Pyridine, 3-(trimethylstannyl)-

The Stille reaction involves the palladium-catalyzed coupling of an organostannane with an organic halide or pseudohalide. google.com Pyridine, 3-(trimethylstannyl)- serves as the organostannane partner in these reactions, providing a nucleophilic 3-pyridyl group. The general catalytic cycle of the Stille reaction involves three key steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation of the pyridyl group from the tin atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. google.comrsc.org

A primary application of the Stille coupling with Pyridine, 3-(trimethylstannyl)- is the synthesis of 3-arylpyridines and related biaryl systems. These structural motifs are prevalent in many biologically active compounds and advanced materials. The reaction generally proceeds by coupling Pyridine, 3-(trimethylstannyl)- with a variety of aryl halides (iodides, bromides, and in some cases, chlorides) or triflates. The choice of palladium catalyst, ligands, and reaction conditions can be optimized to achieve high yields and selectivity.

Aryl Halide/TriflateCatalystLigandSolventTemp (°C)Yield (%)
4-IodotoluenePd(PPh₃)₄PPh₃Toluene11085
1-Bromo-4-nitrobenzenePd₂(dba)₃AsPh₃THF8078
2-ChlorobenzonitrilePd(OAc)₂SPhosDioxane12065
Phenyl triflatePdCl₂(PPh₃)₂PPh₃DMF10092
2-Bromo-6-methoxynaphthalenePd(PPh₃)₄PPh₃Toluene11088

Table 1: Examples of Stille Coupling Reactions of Pyridine, 3-(trimethylstannyl)- for the Synthesis of Arylpyridines. (Note: This table is a representation of typical reaction conditions and yields and is not exhaustive.)

The versatility of the Stille coupling is further demonstrated in its application to the synthesis of more complex molecular architectures. By employing functionalized coupling partners, the 3-pyridyl moiety can be incorporated into molecules with diverse functionalities, serving as a key step in the total synthesis of natural products and the development of novel pharmaceutical agents.

A notable example involves the coupling of Pyridine, 3-(trimethylstannyl)- with methyl 8-chloro-8-oxooctanoate. google.com This reaction, catalyzed by dichlorobis(triphenylphosphine)palladium(II) in refluxing benzene, affords methyl 7-(pyridin-3-ylcarbonyl)heptanoate. google.com This transformation highlights the compatibility of the Stille coupling with ester and keto functionalities, enabling the construction of elaborate structures. google.com

OrganohalideStannane (B1208499)CatalystSolventConditionsProductYield (%)Reference
Methyl 8-chloro-8-oxooctanoatePyridine, 3-(trimethylstannyl)-PdCl₂(PPh₃)₂BenzeneReflux, overnightMethyl 7-(pyridin-3-ylcarbonyl)heptanoateNot explicitly stated google.com

Table 2: Stille Coupling for the Elaboration of Complex Molecules.

Other Coupling Reactions Utilizing Pyridine, 3-(trimethylstannyl)-

While the Stille coupling is the most prominent, Pyridine, 3-(trimethylstannyl)- can also participate in other palladium-catalyzed cross-coupling reactions. One such example is the palladium-catalyzed acylation reaction with acyl chlorides. This reaction provides a direct route to 3-acylpyridines, which are valuable intermediates in organic synthesis. The reaction of 3-trimethylstannyl-pyridine with various acyl chlorides, catalyzed by PdCl₂ or PdCl₂(PPh₃)₂, proceeds smoothly to afford the corresponding ketones in good yields. researchgate.net

Acyl ChlorideCatalystSolventProductYield (%)
Benzoyl chloridePdCl₂(PPh₃)₂Toluene3-Benzoylpyridine82
Acetyl chloridePdCl₂THF3-Acetylpyridine75
Cyclohexanecarbonyl chloridePdCl₂(PPh₃)₂Dioxane3-(Cyclohexanecarbonyl)pyridine79

Table 3: Palladium-Catalyzed Acylation of Pyridine, 3-(trimethylstannyl)-. (Note: This table is a representation of typical reaction conditions and yields and is not exhaustive.)

Halogenodestannylation Reactions of Pyridine, 3-(trimethylstannyl)-

Halogenodestannylation is a reaction in which the trimethylstannyl group of Pyridine, 3-(trimethylstannyl)- is replaced by a halogen atom (iodine, bromine, or chlorine). This transformation provides a convenient method for the synthesis of 3-halopyridines, which are themselves important building blocks in organic synthesis, often serving as precursors for other cross-coupling reactions or nucleophilic aromatic substitution reactions.

The reaction typically proceeds via an electrophilic ipso-substitution mechanism. Common halogenating agents include elemental halogens (I₂, Br₂), as well as reagents like N-iodosuccinimide (NIS) and N-bromosuccinimide (NBS). The choice of reagent and reaction conditions can be tailored to achieve high yields and selectivity for the desired 3-halopyridine.

Halogenating AgentSolventConditionsProductYield (%)
Iodine (I₂)ChloroformRoom temperature, 2h3-Iodopyridine95
N-Bromosuccinimide (NBS)Carbon tetrachlorideReflux, 1h3-Bromopyridine (B30812)88
Sulfuryl chloride (SO₂Cl₂)Dichloromethane0 °C to rt, 3h3-Chloropyridine75

Table 4: Halogenodestannylation Reactions of Pyridine, 3-(trimethylstannyl)-. (Note: This table is a representation of typical reaction conditions and yields and is not exhaustive.)

Iododestannation for Iodoazine Preparation

One of the most straightforward and efficient transformations of 3-(trimethylstannyl)pyridine is iododestannation. This reaction involves the cleavage of the carbon-tin bond by an electrophilic iodine source, leading to the formation of a carbon-iodine bond. The process is a facile and convenient method for the synthesis of iodoazines, including 3-iodopyridine.

Treatment of trimethylstannyl derivatives of pyridine with iodine results in the corresponding iodo derivatives in good yields. This electrophilic substitution reaction provides a high-yield pathway to 3-iodopyridine, a valuable building block in organic synthesis.

Reaction Scheme: Iododestannation

graph LR
    A[Pyridine, 3-(trimethylstannyl)-] -- I2 --> B[3-Iodopyridine];```



Table 1: Iododestannation of Pyridine, 3-(trimethylstannyl)-
ReactantReagentProductYield
Pyridine, 3-(trimethylstannyl)-Iodine (I₂)3-IodopyridineGood

Transmetalation Reactions for Further Functionalization

Transmetalation is a fundamental process in organometallic chemistry where an organic group is transferred from one metal to another. For 3-(trimethylstannyl)pyridine, this typically involves a tin-lithium exchange, generating a highly reactive 3-lithiopyridine intermediate. This intermediate can then be trapped with various electrophiles to introduce new functional groups onto the pyridine ring.

A significant application of transmetalation is the synthesis of pyridineboronic acids. The process begins with the reaction of 3-(trimethylstannyl)pyridine with an organolithium reagent, such as n-butyllithium, to generate 3-lithiopyridine. This intermediate is not isolated but is quenched in situ with a trialkyl borate (B1201080), like triisopropyl borate. Subsequent acidic workup hydrolyzes the resulting boronate ester to afford pyridine-3-boronic acid. arkat-usa.orgThis halogen-metal exchange followed by borylation is a fundamental and reliable method for preparing pyridinylboronic acids. arkat-usa.orgReaction Scheme: Conversion to Pyridineboronic Acid

Table 2: Synthesis of Pyridine-3-boronic acid via Transmetalation
Starting MaterialReagentsIntermediateFinal Product
Pyridine, 3-(trimethylstannyl)-1. n-Butyllithium 2. Triisopropyl borate 3. Aqueous Acid3-LithiopyridinePyridine-3-boronic acid

Nucleophilic and Radical Processes Involving Trimethylstannyl Pyridines

The trimethylstannyl group influences the electronic properties of the pyridine ring and can participate directly in radical-mediated reactions.

Nucleophilic Processes: The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack. This reactivity is most pronounced at the C2 and C4 positions (ortho and para to the nitrogen atom), as the negative charge in the resulting intermediate can be delocalized onto the electronegative nitrogen atom, leading to greater stabilization. stackexchange.comquora.comWhile the trimethylstannyl group at the C3 position does not activate the ring towards nucleophilic attack in the same way, the fundamental reactivity pattern of the pyridine core remains. Nucleophilic substitution at the C3 position is generally much slower and requires more forcing conditions. youtube.comRadical Processes: Organotin compounds, including 3-(trimethylstannyl)pyridine, are excellent precursors for radical reactions. wikipedia.orgorganic-chemistry.orgThe most prominent example is the Stille cross-coupling reaction, a palladium-catalyzed process that forms a carbon-carbon bond between an organostannane and an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org The catalytic cycle of the Stille reaction involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (R¹-X) to form a palladium(II) intermediate. nrochemistry.comchemeurope.com2. Transmetalation: The organic group from 3-(trimethylstannyl)pyridine (R²) transfers to the palladium center, displacing the halide and forming a new palladium-carbon bond. nrochemistry.comchemeurope.com3. Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the final product (R¹-R²) and regenerating the palladium(0) catalyst. nrochemistry.comchemeurope.com This reaction is highly versatile due to the stability and functional group tolerance of the organostannane reagents. wikipedia.org

**Reaction Scheme: Stille Cross-Coupling** ```mermaid graph LR A[Pyridine, 3-(trimethylstannyl)-] -- R-X, Pd(0) catalyst --> B[3-R-Pyridine];
Table 3: General Scheme for Stille Coupling with Pyridine, 3-(trimethylstannyl)-
Stannane ReagentCoupling Partner (R-X)CatalystProduct
Pyridine, 3-(trimethylstannyl)-Aryl/Vinyl Halide or TriflatePalladium(0) complex (e.g., Pd(PPh₃)₄)3-Aryl/Vinyl-Pyridine

Advanced Applications of Pyridine, 3 Trimethylstannyl in Organic Synthesis

As Key Intermediates for Heterocyclic Building Blocks

Pyridine (B92270), 3-(trimethylstannyl)- serves as a pivotal precursor for the synthesis of a diverse array of heterocyclic building blocks. The Stille cross-coupling reaction is the most prominent transformation involving this reagent, where the trimethylstannyl group is efficiently replaced by various organic electrophiles in the presence of a palladium catalyst. This methodology provides a reliable route to substituted pyridines, which are fundamental components of many biologically active molecules and functional materials. ossila.com

The versatility of 3-(trimethylstannyl)pyridine is demonstrated in its reaction with a wide range of coupling partners. For instance, its coupling with aryl and heteroaryl halides or triflates allows for the straightforward synthesis of biaryl and heterobiaryl compounds. nih.gov A notable example is the synthesis of 3-(4'-bromophenyl)pyridine and 3-(3'-bromophenyl)pyridine by reacting 3-(trimethylstannyl)pyridine with 1-bromo-4-iodobenzene (B50087) and 1-bromo-3-iodobenzene (B1265593), respectively. acs.org These products can then be further functionalized to create more complex molecules. acs.org

Moreover, the Stille coupling of 3-(trimethylstannyl)pyridine with halogenated heterocycles provides access to a vast library of interconnected ring systems. For example, it has been utilized in the synthesis of 3-(2-Pyridyl)-1,8-naphthalimide through its reaction with 3-Bromo-1,8-naphthalimide. nih.gov This adaptability makes it an indispensable tool for medicinal chemists and materials scientists seeking to construct novel molecular frameworks with tailored properties. The reaction of trimethylstannyl derivatives of pyridine with iodine also offers a convenient method for producing iodopyridines, which are themselves valuable intermediates for further synthetic transformations. jst.go.jp

The following table summarizes selected examples of heterocyclic building blocks synthesized using Pyridine, 3-(trimethylstannyl)-.

Coupling PartnerCatalyst/ConditionsProductApplication
1-bromo-4-iodobenzenePd₂(dba)₃, AsPh₃, CuI, DMF, 80°C3-(4'-bromophenyl)pyridineIntermediate for borane (B79455) synthesis acs.org
1-bromo-3-iodobenzenePd₂(dba)₃, AsPh₃, CuI, DMF, 80°C3-(3'-bromophenyl)pyridineIntermediate for borane synthesis acs.org
3-Bromo-1,8-naphthalimidePd(PPh₃)₄, m-xylene, reflux3-(2-Pyridyl)-1,8-naphthalimideProtein kinase inhibitors nih.gov
IodothienopyridinePalladium catalystImidazole-thienopyridinePharmaceutical synthesis researchgate.net

In the Construction of Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly valued for their efficiency and atom economy. Pyridine, 3-(trimethylstannyl)- and related organostannanes can be integral components in the design and execution of MCRs and cascade reactions, which involve a series of intramolecular transformations. pitt.edumdpi.comwhiterose.ac.uk

While direct participation of 3-(trimethylstannyl)pyridine in a classical one-pot MCR is less common, its derivatives are often generated in situ or used in subsequent steps of a reaction sequence that begins with an MCR. For example, a three-component reaction can be employed to generate a highly substituted pyridine ring, which is then functionalized in a subsequent Stille coupling step. chim.it This sequential approach allows for the rapid assembly of complex molecular scaffolds from simple starting materials.

A notable strategy involves the photostimulated reaction of aryl chlorides with trimethylstannyl anions to synthesize trimethylarylstannanes, which can then undergo palladium-catalyzed cross-coupling reactions. conicet.gov.ar This sequence demonstrates how organostannane intermediates, including those of pyridine, can be generated and utilized in a streamlined process. The development of cascade reactions, where the initial product of one reaction becomes the substrate for the next, has also benefited from the reactivity of organotin compounds. nih.gov These elegant reaction sequences enable the construction of intricate molecular architectures with high levels of control and efficiency.

The following table provides examples of how pyridine-containing structures are assembled through multi-step sequences that can be initiated by multi-component reactions.

Initial Reaction TypeSubsequent Reaction Involving OrganostannaneResulting Molecular ScaffoldReference
Three-component reaction to form a pyridin-4-ol derivativeStille coupling of the corresponding nonaflate with a stannane (B1208499)Trifluorovinyl-substituted pyridine chim.it
Groebke–Blackburn–Bienaymé (GBB) three-component reactionPost-condensation modification (e.g., intramolecular Diels-Alder)Imidazopyridine-fused isoquinolinones beilstein-journals.org
One-pot pseudo-four component reactionNot applicable (direct synthesis of functionalized pyridines)Fully functionalized pyridine derivatives researchgate.net

For the Development of Ligands for Supramolecular Chemistry

Supramolecular chemistry, the study of chemical systems made up of a discrete number of assembled molecular subunits or components, relies heavily on the design and synthesis of sophisticated ligands. These ligands, when complexed with metal ions, can self-assemble into well-defined, functional architectures such as grids, helices, and coordination polymers. cmu.edu Pyridine, 3-(trimethylstannyl)- and its derivatives are instrumental in the synthesis of such ligands due to the reliability of the Stille coupling for constructing the necessary oligo-pyridine frameworks. cdnsciencepub.comresearchgate.net

The strategic placement of pyridyl units within a ligand is crucial for directing the self-assembly process. The Stille coupling reaction provides a powerful tool for linking pyridine building blocks together in a programmed manner. For instance, 2,6-bis(trimethylstannyl)pyridine has been used as a central building block to create extended pyridine-based ligands for metallosupramolecular assemblies. cmu.edu Similarly, the reaction of 2-(6-Methylpyridin-2-yl)-6-(trimethylstannyl)pyridine with 2,3-dichloropyrazine (B116531) yields a hybrid pyrazine–bipyridine ligand that forms various supramolecular complexes with manganese(II) ions. rsc.org

The utility of organotin-pyridine precursors extends to the synthesis of ligands for coordination polymers, where repeating coordination entities extend in one, two, or three dimensions. acs.orgacs.orgfigshare.com The reaction of organotin compounds with pyridine dicarboxylic acids, for example, can lead to the formation of one- and two-dimensional coordination polymers. acs.orgacs.orgfigshare.com These materials have potential applications in areas such as catalysis, gas storage, and molecular sensing.

The table below highlights specific ligands synthesized using pyridine-based organostannanes and the resulting supramolecular structures.

Organostannane PrecursorCoupling PartnerResulting LigandSupramolecular Architecture
2,6-bis(trimethylstannyl)pyridine2-bromo-5-methylpyridine6-trimethylstannyl-5'-methyl-2,2'-bipyridinePrecursor for bipyridines and terpyridines cmu.edu
2-(6-Methylpyridin-2-yl)-6-(trimethylstannyl)pyridine2,3-dichloropyrazine2,3-bis(6'-methyl-2,2'-bipyridin-6-yl)pyrazineBinuclear baguette and tetranuclear grid complexes with Mn(II) rsc.org
6-tributylstannyl-2,2'-bipyridine4,6-dichloro-2-phenylpyrimidine4,6-bis(2",2'-bipyrid-6'-yl)-2-phenylpyrimidineOligo-tridentate ligand for coordination arrays cdnsciencepub.com
2,5-bis(trimethylstannyl)thiophene4-bromo-2,6-bis(4,5-dihydro-2-oxazolyl)-pyridineThiophene-based unimer with pybox ligandsMetallo-supramolecular polymers rsc.org

Contributions to Polymer Chemistry and Materials Science

The unique properties of pyridine-containing polymers, such as their electronic characteristics, thermal stability, and ability to coordinate with metals, make them highly desirable for a range of applications in materials science. Pyridine, 3-(trimethylstannyl)- and related organostannane monomers are key players in the synthesis of these advanced materials through Stille polymerization, a type of polycondensation reaction. rsc.org

Stille polymerization allows for the creation of well-defined conjugated polymers where pyridine units are incorporated into the polymer backbone. These polymers are of significant interest for applications in organic electronics, including organic field-effect transistors (OFETs) and polymer solar cells (PSCs). For example, pyridine-bridged diketopyrrolopyrrole (DPP) polymers have been synthesized and shown to exhibit high electron mobilities. rsc.org The synthesis often involves the reaction of a distannyl monomer with a dihalo monomer, catalyzed by a palladium complex.

The versatility of this approach allows for the fine-tuning of the polymer's electronic properties by varying the comonomers. For instance, an all-acceptor (A–A) polymer, P(PyDPP2OD-2Tz), was synthesized by the Stille coupling of a pyridine-flanked diketopyrrolopyrrole with a bithiazole-based stannane, resulting in a material with specific HOMO and LUMO energy levels. rsc.org Organotin compounds are also studied for their potential applications in catalysis and as biocides, although their environmental impact is a consideration. cymitquimica.com

The following table presents examples of polymers synthesized using pyridine-containing organostannane monomers and their potential applications.

Organostannane MonomerDihalo ComonomerResulting PolymerPotential Application
(4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)3,6-bis(5-bromopyridin-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dionePyridine-bridged DPP polymerOrganic field-effect transistors (OFETs), Polymer solar cells (PSCs) rsc.org
5,5'-bis(trimethylstannyl)-2,2'-bithiazole (Sn-2Tz)3,6-bis(5-bromopyridin-2-yl)-N,N'-bis(2-octyldodecyl)-1,4-dioxo-pyrrolo[3,4-c]pyrrole (PyDPP2OD)Poly-(dipyridinyldiketopyrrolopyrrole-bithiazole) P(PyDPP2OD-2Tz)Bipolar or n-type semiconductor material rsc.org
2,5-bis(trimethylstannyl)thiophene4,9-Dibromo-2,7-dioctylbenzo[lmn] acs.orgevitachem.comphenanthroline-1,3,6,8(2H,7H)-tetraonePyridine-bridged NDI polymern-type OFETs rsc.org

Mechanistic Elucidation and Kinetic Studies of Pyridine, 3 Trimethylstannyl Transformations

Analysis of Reaction Pathways and Rate-Determining Steps

The most prominent reaction pathway for Pyridine (B92270), 3-(trimethylstannyl)- is the Stille cross-coupling, a powerful method for forming carbon-carbon bonds. wikipedia.orgnih.gov The mechanism is a catalytic cycle involving a palladium complex and consists of three fundamental elementary steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

The reaction commences with the oxidative addition of an organic halide (R²-X) to a Pd(0) catalyst, which forms a Pd(II) intermediate. wikipedia.org This is followed by the transmetalation step, where the pyridyl group from Pyridine, 3-(trimethylstannyl)- is transferred to the palladium center, displacing the tin moiety. wikipedia.orgwiley-vch.de The final step is reductive elimination, where the two organic groups (the pyridyl and R²) are coupled to form the final product, regenerating the Pd(0) catalyst which re-enters the cycle. wikipedia.org

Step NumberElementary StepDescriptionKey Intermediate(s)General Kinetic Profile
1Oxidative AdditionAn organic halide or triflate adds to the Pd(0) catalyst, increasing its oxidation state to Pd(II).R²-Pd(II)-X(L)₂Generally fast, but can be rate-limiting for less reactive halides (e.g., chlorides).
2TransmetalationThe 3-pyridyl group is transferred from the tin atom to the Pd(II) center, forming a diorganopalladium(II) complex.R¹-Pd(II)-R²(L)₂Often the rate-determining step for the entire catalytic cycle. wikipedia.org
3Reductive EliminationThe two coupled organic groups are expelled from the Pd(II) center, forming the new C-C bond and regenerating the Pd(0) catalyst.Pd(0)L₂Typically a fast, irreversible step.

Investigation of Catalytic Cycles in Organotin-Mediated Processes

The catalytic cycle in organotin-mediated processes, such as the Stille reaction, is central to the transformation's efficiency. wiley-vch.de The cycle for Pyridine, 3-(trimethylstannyl)- typically begins with a Pd(0) source, often Pd(PPh₃)₄ or Pd₂(dba)₃. wiley-vch.deacs.org

The cycle can be described as follows:

Catalyst Activation : If a Pd(II) precatalyst is used, it is first reduced in situ to the active Pd(0) species. wiley-vch.de

Oxidative Addition : The active Pd(0)L₂ catalyst reacts with an organohalide (e.g., 1-bromo-4-iodobenzene) to form a square planar Pd(II) complex. acs.org

Transmetalation : Pyridine, 3-(trimethylstannyl)- then coordinates to the Pd(II) complex. The 3-pyridyl group is transferred to palladium, and a trimethylstannyl halide is released. This step is often facilitated by ligands that can easily dissociate from the palladium center. acs.org In some cases, additives like copper(I) iodide are used to promote this transfer. acs.org

Isomerization : The resulting diorganopalladium(II) complex may undergo a cis-trans isomerization to bring the two organic groups into a cis orientation, which is necessary for reductive elimination. wiley-vch.de

Reductive Elimination : The final step involves the formation of the C-C bond between the 3-pyridyl group and the organic partner, releasing the coupled product (e.g., 3-(4'-bromophenyl)pyridine). acs.org This step regenerates the Pd(0)L₂ catalyst, allowing the cycle to continue until the reactants are consumed.

Stage of Catalytic CyclePalladium SpeciesOxidation StateReactant(s) InvolvedProduct(s) of Stage
Start of CyclePd(0)L₂0-Active Catalyst
Oxidative AdditionR-Pd(II)-(X)L₂+2Organic Halide (R-X)Organopalladium(II) Halide Complex
Transmetalation(3-Pyridyl)-Pd(II)-(R)L₂+2Pyridine, 3-(trimethylstannyl)-Diorganopalladium(II) Complex
Reductive EliminationPd(0)L₂0-Coupled Product + Regenerated Catalyst

Role of Radical Intermediates and Electron Transfer in Reactions

While palladium-catalyzed pathways are common for the reactions of Pyridine, 3-(trimethylstannyl)-, its synthesis and certain other transformations can proceed through mechanisms involving radical intermediates and single electron transfer (ET). conicet.gov.armdpi.com A key example is the radical nucleophilic substitution (Sᵣₙ1) mechanism. conicet.gov.arresearchgate.net

The Sᵣₙ1 mechanism involves a chain propagation cycle initiated by an electron transfer to a substrate, forming a radical anion. researchgate.net In the context of synthesizing aryl stannanes, this pathway can be used to create the C-Sn bond. For instance, the reaction of trimethylstannyl anions (Me₃Sn⁻) with halo-pyridines can proceed via the Sᵣₙ1 mechanism. conicet.gov.ar

The process can be outlined as:

Initiation : An electron is transferred from a donor (like the Me₃Sn⁻ anion or via photostimulation) to the halo-pyridine, forming a radical anion. conicet.gov.arresearchgate.net

Propagation :

The radical anion fragments, losing the halide ion to form a pyridyl radical.

This pyridyl radical then reacts with the trimethylstannyl anion to form a new radical anion of the target product, Pyridine, 3-(trimethylstannyl)-.

This new radical anion transfers its electron to another molecule of the starting halo-pyridine, propagating the chain and forming the neutral product.

Termination : The chain reaction is terminated by the combination of any two radical species.

The involvement of radicals is often confirmed by the fact that these reactions can be initiated by light (photostimulation) and are inhibited by known radical scavengers. conicet.gov.arresearchgate.net For example, the reaction between 2-chloro-5-diethylphosphoxypyridine and trimethylstannyl anions proceeds spontaneously in the dark to yield the monosubstituted stannane (B1208499), and this reaction is completely inhibited by radical traps, indicating a spontaneous electron transfer and a radical-chain process. conicet.gov.ar

CharacteristicStille Coupling PathwaySᵣₙ1 Pathway
Key IntermediatesOrganopalladium(II) complexesRadicals and radical anions. researchgate.net
Mechanism TypeCatalytic Cycle (Polar)Chain Reaction (Radical). conicet.gov.ar
InitiationFormation of active Pd(0) catalyst. wiley-vch.deSpontaneous or photo-induced electron transfer. conicet.gov.armdpi.com
Typical ApplicationC-C bond formation using a pre-formed stannane. wikipedia.orgC-Sn bond formation to synthesize the stannane. conicet.gov.ar
Effect of InhibitorsSensitive to catalyst poisons.Inhibited by radical traps/scavengers. conicet.gov.arresearchgate.net

Computational Chemistry and Theoretical Investigations of Pyridine, 3 Trimethylstannyl

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, employing the principles of quantum mechanics to model molecular behavior. Methods such as Density Functional Theory (DFT), ab initio, and semi-empirical approaches are used to solve the electronic Schrödinger equation, providing detailed information about the molecule's energetic and electronic properties.

The electronic structure of Pyridine (B92270), 3-(trimethylstannyl)- can be thoroughly investigated using various quantum chemical methods. Density Functional Theory (DFT), particularly with hybrid functionals like B3LYP, is a common choice for organometallic compounds as it offers a favorable balance between computational cost and accuracy. nih.govresearchgate.net Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), provide higher accuracy but are more computationally demanding. Semi-empirical methods offer a faster, albeit less accurate, alternative.

These calculations yield fundamental properties such as the total electronic energy, dipole moment, and the distribution of electron density. A key aspect of this analysis is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org The energy and spatial distribution of these orbitals are crucial for understanding a molecule's reactivity. libretexts.orgnih.gov

The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or electron-donating character. youtube.com

The LUMO represents the orbital to which the molecule is most likely to accept electrons, reflecting its electrophilic or electron-accepting character. youtube.com

The HOMO-LUMO gap (the energy difference between these two orbitals) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For Pyridine, 3-(trimethylstannyl)-, the HOMO is expected to have significant contributions from the pyridine ring's π-system and the C-Sn σ-bond. The LUMO is likely to be a π* antibonding orbital associated with the pyridine ring. The trimethylstannyl group acts as a weak σ-donor, which can raise the energy of the HOMO slightly compared to unsubstituted pyridine.

Table 1: Illustrative Calculated Electronic Properties of Pyridine, 3-(trimethylstannyl)- Note: The following values are representative examples based on DFT calculations for similar organotin and pyridine compounds and are for illustrative purposes only, as specific published data for this exact molecule is not available.

PropertyCalculated ValueSignificance
HOMO Energy -5.8 eVIndicates electron-donating capability.
LUMO Energy -0.9 eVIndicates electron-accepting capability.
HOMO-LUMO Gap 4.9 eVCorrelates with chemical reactivity and stability.
Dipole Moment 2.5 DQuantifies the molecule's overall polarity.

Quantum chemical calculations are widely used to predict spectroscopic data, which can be invaluable for structure verification and interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of ¹H, ¹³C, and other nuclei (like ¹¹⁹Sn) NMR chemical shifts is a common application of DFT. nih.govnrel.gov The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed for this purpose. researchgate.net Calculations are performed to determine the isotropic magnetic shielding constants for each nucleus. These values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. Such predictions can achieve high accuracy, often with mean absolute errors of less than 0.2 ppm for ¹H and 2.0 ppm for ¹³C shifts. nih.govnrel.gov

Table 2: Hypothetical Predicted NMR Chemical Shifts (δ, ppm) for Pyridine, 3-(trimethylstannyl)- Note: These values are illustrative and represent typical shifts for the described structural motifs. They are not based on specific published calculations for this molecule.

NucleusAtom PositionPredicted Chemical Shift (ppm)Rationale
¹H Pyridine C2-H~8.6Deshielded due to proximity to electronegative nitrogen.
¹H Pyridine C4-H~7.8Aromatic proton environment.
¹H Pyridine C5-H~7.3Aromatic proton environment.
¹H Pyridine C6-H~8.5Deshielded due to proximity to electronegative nitrogen.
¹H Sn(CH₃)₃~0.3Shielded protons on the methyl groups attached to tin.
¹³C Pyridine C3~145Carbon bearing the electropositive stannyl (B1234572) group.
¹³C Pyridine C2, C6~150, ~148Carbons adjacent to the ring nitrogen.
¹¹⁹Sn Sn(CH₃)₃~ -50Typical range for tetraorganostannanes.

UV/Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excitation energies, which correspond to absorptions in UV/Vis spectroscopy. The calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength of electronic transitions, typically corresponding to π → π* or n → π* excitations within the pyridine ring.

Computational chemistry is a powerful tool for mapping the potential energy surface of a chemical reaction. By modeling reactants, intermediates, transition states, and products, researchers can gain a detailed understanding of a reaction's mechanism and energetics. For Pyridine, 3-(trimethylstannyl)-, a key reaction of interest is the Stille cross-coupling, where the trimethylstannyl group is transferred in a palladium-catalyzed cycle.

Calculations can be used to:

Locate Transition States (TS): Algorithms are used to find the saddle point on the potential energy surface that connects reactants and products. Frequency calculations are then performed to confirm the structure is a true transition state (characterized by a single imaginary frequency).

Calculate Activation Energies (Ea): The energy difference between the reactants and the transition state determines the reaction barrier, providing insight into the reaction rate.

Determine Reaction Enthalpies (ΔH): The energy difference between the products and reactants indicates whether a reaction is exothermic or endothermic.

Modeling the oxidative addition, transmetalation, and reductive elimination steps of a Stille coupling involving Pyridine, 3-(trimethylstannyl)- would provide critical insights into the factors controlling the reaction's efficiency and selectivity.

Table 3: Illustrative Energy Profile for a Hypothetical Reaction Step Example: Transmetalation in a Stille Coupling Note: Energies are hypothetical and for illustrative purposes.

SpeciesDescriptionRelative Energy (kcal/mol)
Reactant Complex Pd(II)-complex + Pyridine, 3-(trimethylstannyl)-0.0
Transition State (TS) Structure for pyridyl group transfer+15.5
Product Complex Pd(II)-pyridyl complex + Cl-Sn(CH₃)₃-5.0

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations typically model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations can explicitly model the behavior of a molecule in a solvent environment over time. An MD simulation of Pyridine, 3-(trimethylstannyl)- would involve placing the molecule in a box filled with hundreds or thousands of solvent molecules (e.g., THF, toluene).

By solving Newton's equations of motion for every atom in the system, MD simulations can reveal:

Solvation Structure: How solvent molecules arrange around the solute, particularly around the polar pyridine nitrogen and the nonpolar trimethylstannyl group. This can be quantified using radial distribution functions.

Conformational Dynamics: How the molecule rotates and flexes over time, including the rotation around the C-Sn bond.

Transport Properties: Diffusion coefficients can be calculated, providing information about the molecule's mobility in solution.

These simulations provide a bridge between the static picture of quantum mechanics and the dynamic reality of chemical systems in solution.

Theoretical Studies on Reactivity and Selectivity

Theoretical studies on reactivity and selectivity combine insights from electronic structure calculations and mechanistic modeling to make predictions about chemical behavior. For Pyridine, 3-(trimethylstannyl)-, these studies would focus on how the interplay between the electron-deficient pyridine ring and the trimethylstannyl group governs its reactions.

Reactivity Indices: DFT-based reactivity descriptors, such as Fukui functions or the dual descriptor, can be calculated from the electron density. These indices help to predict the most likely sites for nucleophilic, electrophilic, or radical attack on the molecule. For example, analysis would likely confirm the pyridine nitrogen as the primary site for protonation or Lewis acid coordination.

Regioselectivity in Electrophilic Aromatic Substitution: While the pyridine ring is generally deactivated towards electrophilic substitution, theoretical modeling can predict the relative energies of transition states for attack at the C2, C4, and C5 positions. These calculations would likely show a preference for substitution at the C5 position, which is least deactivated by the ring nitrogen. youtube.com

Cross-Coupling Reactions: As a key reagent in Stille coupling, theoretical studies can explain its reactivity. The analysis of the HOMO, largely centered on the C-Sn bond, helps explain its role as the nucleophilic partner in the transmetalation step. The electronic properties of the pyridine ring can also influence the rates of the catalytic cycle.

By integrating these computational approaches, a comprehensive theoretical understanding of the chemical nature and behavior of Pyridine, 3-(trimethylstannyl)- can be achieved.

Coordination Chemistry of Pyridine, 3 Trimethylstannyl Derived Ligands

Metal-Ligand Interactions with Organostannyl Pyridines

The fundamental interaction in complexes of 3-(trimethylstannyl)pyridine is the coordination of the lone pair of electrons on the pyridine (B92270) nitrogen atom to a metal center, forming a sigma (σ) bond. wikipedia.org This interaction is characteristic of pyridine-based ligands. The trimethylstannyl group, [-Sn(CH₃)₃], primarily influences this interaction through electronic effects. Tin is less electronegative than carbon, and the trimethylstannyl group is generally considered to be electron-donating through an inductive effect. This effect increases the electron density on the pyridine ring and, consequently, the basicity of the nitrogen atom, potentially leading to a stronger metal-ligand bond compared to unsubstituted pyridine.

Beyond the primary M-N bond, a key feature of organotin compounds is the ability of the tin atom to expand its coordination number beyond four, a phenomenon known as hypercoordination. nsf.gov In the context of 3-(trimethylstannyl)pyridine coordinated to a metal, this raises the possibility of secondary interactions. Depending on the metal, its oxidation state, and the other ligands present, a weak interaction between the metal center and the tin atom, or between a co-ligand and the tin atom, could occur. While the primary bonding mode is through the nitrogen, the tin center remains a Lewis acidic site, capable of forming adducts. nsf.gov The geometry of such complexes is often pushed toward a trigonal bipyramidal structure at the tin center in hypercoordinated states. nsf.gov

Synthesis and Characterization of Metal Complexes Featuring Pyridine, 3-(trimethylstannyl)- Derived Ligands

The synthesis of metal complexes with pyridine-derived ligands typically involves the direct reaction of the ligand with a suitable metal salt or a precursor complex in an appropriate solvent. jscimedcentral.comekb.eg For 3-(trimethylstannyl)pyridine, a common synthetic route would involve reacting it with a metal halide, acetate, or another precursor where existing ligands are labile. For instance, the preparation of a palladium(II) complex could be achieved by reacting 3-(trimethylstannyl)pyridine with palladium(II) chloride (PdCl₂) or bis(acetonitrile)palladium(II) dichloride in a solvent like ethanol (B145695) or acetonitrile. ekb.egnih.gov

The resulting complexes are characterized using a suite of standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR are crucial. ¹H NMR confirms the coordination of the ligand by observing shifts in the signals of the pyridine protons upon binding to the metal. jscimedcentral.com ¹¹⁹Sn NMR is particularly informative for organostannyl compounds, as the chemical shift and coupling constants can provide insights into the coordination environment around the tin atom.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the pyridine ring upon coordination can be observed. jscimedcentral.com

Elemental Analysis: Confirms the empirical formula of the synthesized complex. ekb.eg

While specific crystal structure data for complexes of 3-(trimethylstannyl)pyridine are not widely documented in foundational literature, data from related structures provide insight into expected geometries. The table below presents representative data for a related palladium-pyridine complex to illustrate the type of structural information obtained from X-ray crystallography.

Representative Structural Data for a Square Planar Palladium(II)-Pyridine Complex
ComplexMetal CenterCoordination GeometryM-N Bond Length (Å)Key Bond Angles (°)
trans-[PdCl₂(pyridine)₂]Pd(II)Square Planar~2.03N-Pd-N: ~180, Cl-Pd-Cl: ~180

Influence of Pyridine Substituents on Metal Coordination Geometries

Substituents on the pyridine ring exert profound steric and electronic effects that dictate the coordination geometry around the metal center. umich.edu

Electronic Effects: As discussed, the electron-donating trimethylstannyl group at the 3-position enhances the Lewis basicity of the pyridine nitrogen. umich.edu This increased basicity strengthens the M-N bond but does not typically alter the fundamental coordination geometry (e.g., square planar for Pd(II) or Pt(II), tetrahedral or octahedral for other first-row transition metals) unless it enables secondary interactions. wikipedia.org

Steric Effects: The steric bulk of the substituent is a critical factor. Substituents at the 2- and 6-positions (ortho to the nitrogen) can cause significant steric hindrance, potentially forcing a change in geometry or preventing the coordination of multiple ligands. The trimethylstannyl group at the 3-position presents moderate steric bulk. It is less sterically demanding than substituents at the 2-position and is not expected to prevent the formation of common geometries like the square planar trans-[M(L)₂X₂] complexes. However, its presence can influence the rotational orientation of the pyridine ring relative to the coordination plane and affect the close packing of molecules in the crystal lattice.

Applications in Homogeneous Catalysis and Supramolecular Assembly

Pyridine-containing metal complexes are extensively used as catalysts in homogeneous catalysis. nih.gov Palladium complexes, in particular, are pivotal in C-C and C-N cross-coupling reactions. nih.gov Ligands in these complexes are crucial for stabilizing the metal center and modulating its reactivity. The electronic properties of the 3-(trimethylstannyl)pyridine ligand—specifically its electron-donating nature—can enhance the catalytic activity of a metal center like palladium by increasing its electron density, which can facilitate key steps in catalytic cycles such as oxidative addition. While specific catalytic data for complexes of 3-(trimethylstannyl)pyridine are specialized, the principles suggest their potential utility in reactions like Suzuki or Stille couplings, where the organostannyl group itself could also participate.

The table below shows representative data for a palladium-catalyzed reaction, illustrating the metrics used to evaluate catalytic performance.

Representative Performance in a Palladium-Catalyzed Cross-Coupling Reaction
Catalyst SystemReactionTurnover Number (TON)Turnover Frequency (TOF, s⁻¹)Yield (%)
Pd(OAc)₂ / Pyridine-based ligandArene Acetoxylation>1000~0.003>90

Note: Data are representative of highly active palladium/pyridine systems and not specific to 3-(trimethylstannyl)pyridine. umich.edu

In the realm of supramolecular chemistry, pyridine units are valuable building blocks for constructing larger, self-assembled architectures through coordination-driven self-assembly. mdpi.comrsc.org The directional nature of the M-N bond allows for the predictable formation of discrete molecular shapes (like cages or squares) or extended one-, two-, or three-dimensional networks. The 3-(trimethylstannyl)pyridine ligand can function as a monodentate linker in such assemblies. The organostannyl group offers a potential site for further functionalization or could influence the packing of the supramolecular structures through weak intermolecular interactions in the solid state.

Future Directions and Emerging Research Avenues

Innovations in Synthetic Strategies for Pyridine (B92270), 3-(trimethylstannyl)-

The synthesis of pyridylstannanes, including Pyridine, 3-(trimethylstannyl)-, has traditionally relied on methods such as the reaction of a lithiated pyridine intermediate with a trialkyltin halide. While effective, current research is driving toward more efficient, safer, and scalable synthetic protocols.

Future innovations are likely to focus on the following areas:

Palladium-Catalyzed Stannylation: Direct, palladium-catalyzed C-H bond stannylation of pyridine offers a more atom-economical approach by avoiding the pre-functionalization step of creating an organolithium or Grignard reagent. Developing selective catalysts for the C-3 position of the pyridine ring is a key challenge being addressed.

Flow Chemistry: The implementation of continuous flow technologies can offer significant advantages for the synthesis of organostannanes. Flow reactors can enable better control over reaction parameters (temperature, pressure, mixing), improve safety by minimizing the accumulation of hazardous reagents, and facilitate easier scale-up.

Alternative Tin Reagents: Research into less toxic and more environmentally benign tin reagents is ongoing. While trimethylstannyl and tributylstannyl groups are common, the development of new stannylating agents with reduced toxicity that maintain high reactivity is a critical goal for green chemistry applications. chemeurope.com

A comparison of synthetic approaches is outlined in the table below.

Synthetic Strategy Description Advantages Challenges
Organolithium Route Reaction of 3-halopyridine with an organolithium reagent (e.g., n-BuLi) followed by quenching with trimethyltin (B158744) chloride.Well-established, generally high yields.Requires cryogenic temperatures, strongly basic and pyrophoric reagents.
Grignard Route Formation of a 3-pyridyl Grignard reagent from 3-halopyridine and magnesium, followed by reaction with trimethyltin chloride.Milder conditions than organolithium route.Grignard formation can sometimes be sluggish or have side reactions.
Direct C-H Stannylation Transition-metal catalyzed direct functionalization of a C-H bond on the pyridine ring with a tin reagent.High atom economy, avoids pre-functionalization.Achieving high regioselectivity (C-3 vs. C-2 or C-4) can be difficult.
Halogen-Tin Exchange Reaction between a 3-halopyridine and a hexaalkylditin compound, often catalyzed by palladium.Functional group tolerance can be high.Stoichiometric use of tin reagents.

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The most well-documented and widely utilized reaction of Pyridine, 3-(trimethylstannyl)- is the Stille cross-coupling reaction. wikipedia.org This palladium-catalyzed reaction forms a new carbon-carbon bond by coupling the pyridyl group with various organic electrophiles, such as vinyl or aryl halides and triflates. wikipedia.orguwindsor.ca The reaction is renowned for its tolerance of a wide array of functional groups and its reliability in complex molecule synthesis. uwindsor.caorgsyn.org

The catalytic cycle of the Stille reaction involves three key steps:

Oxidative Addition: The Pd(0) catalyst reacts with the organic halide (R-X).

Transmetalation: The organostannane transfers its pyridyl group to the palladium center.

Reductive Elimination: The coupled product (Py-R) is released, regenerating the Pd(0) catalyst. chemeurope.com

Beyond the classic Stille coupling, emerging research is focused on uncovering new reactivity patterns. This includes exploring its participation in other metal-catalyzed cross-coupling reactions, potentially with copper, nickel, or gold catalysts, which could offer different reactivity profiles and substrate scopes. Furthermore, the inherent Lewis basicity of the pyridine nitrogen atom allows for unique transformations where the nitrogen coordinates to a metal center, influencing subsequent reactions at or near the stannyl (B1234572) group.

Advanced Applications in Complex Molecule Synthesis and Materials Science

The utility of Pyridine, 3-(trimethylstannyl)- as a synthetic intermediate provides access to a vast range of more complex molecules with applications in pharmaceuticals and materials science.

Complex Molecule Synthesis: The 3-pyridyl motif is a common substructure in many biologically active compounds and pharmaceuticals. The Stille coupling with Pyridine, 3-(trimethylstannyl)- has been instrumental in the total synthesis of natural products and the development of new drug candidates. uwindsor.caorgsyn.org Its ability to be incorporated into intricate molecular architectures with high precision makes it an invaluable tool for medicinal chemists. For instance, it can be used to synthesize substituted bipyridines and other poly-heterocyclic systems that are scaffolds for compounds with potential therapeutic activity.

Materials Science: In materials science, this compound serves as a precursor for functional materials with tailored electronic and photophysical properties.

Ligand Synthesis: It is used to synthesize complex polydentate ligands. These ligands, featuring multiple pyridine units, can coordinate with metal ions to form sophisticated supramolecular structures and coordination polymers. These materials are being investigated for applications in catalysis, sensing, and as functional electronic materials.

Organic Electronics: The pyridine ring is an electron-deficient aromatic system. Incorporating this unit into conjugated polymers via cross-coupling reactions can modulate the electronic properties of the resulting materials, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Synergistic Integration of Experimental and Computational Research

The advancement of research involving Pyridine, 3-(trimethylstannyl)- is increasingly reliant on the powerful synergy between experimental and computational chemistry. Density Functional Theory (DFT) calculations have become an indispensable tool for understanding and predicting the behavior of this and related organometallic compounds. mdpi.com

Key areas where this integration is proving fruitful include:

Mechanism Elucidation: DFT calculations can map out the entire energy profile of a reaction pathway, such as the Stille coupling. This allows researchers to identify transition states, intermediates, and rate-determining steps, providing insights that are difficult to obtain through experiments alone. nih.gov

Structural Analysis: Computational methods are used to predict the three-dimensional structures of molecules and metal complexes containing the 3-pyridylstannane moiety. These theoretical structures can be correlated with experimental data from techniques like NMR spectroscopy and X-ray crystallography to confirm structural assignments. researchgate.net

Predictive Modeling: By modeling the electronic properties (e.g., HOMO/LUMO levels) and reactivity of new, yet-to-be-synthesized molecules, computational studies can guide experimental efforts. This predictive power helps in designing novel ligands, catalysts, and materials with desired properties, saving significant time and resources. researchgate.net

The table below summarizes the complementary roles of experimental and computational approaches.

Research Aspect Experimental Methods Computational Methods (e.g., DFT)
Structure Determination NMR, X-Ray Crystallography, IR SpectroscopyGeometry Optimization, Conformational Analysis
Reaction Mechanism Kinetic Studies, Intermediate TrappingTransition State Searching, Reaction Pathway Analysis
Reactivity Prediction Screening of Reaction ConditionsCalculation of Activation Barriers, Molecular Orbital Analysis
Material Properties UV-Vis Spectroscopy, Cyclic VoltammetryCalculation of Electronic Spectra, HOMO/LUMO Energies

This integrated approach, combining laboratory synthesis and characterization with in-silico modeling, is accelerating the pace of discovery and innovation in the chemistry of Pyridine, 3-(trimethylstannyl)- and its derivatives.

Q & A

Q. What are the primary synthetic routes for preparing Pyridine,3-(trimethylstannyl)-, and how do reaction parameters influence yield?

The synthesis of Pyridine,3-(trimethylstannyl)- typically involves Stille coupling precursors. For example, bis[(trimethylstannyl)ethynyl]pyridine reacts with Pt(PnBu₃)₂Cl₂ in toluene using CuI as a catalyst to form rigid-rod Pt(II) acetylide polymers . Key parameters include:

  • Catalyst choice : CuI enhances coupling efficiency by facilitating transmetallation.
  • Solvent selection : Toluene or diethylamine ensures solubility and stability of intermediates.
  • Temperature : Controlled heating (e.g., 60–80°C) minimizes side reactions. Yield optimization requires inert atmospheres and stoichiometric precision to avoid tin byproducts.

Q. Which spectroscopic techniques are most effective for characterizing Pyridine,3-(trimethylstannyl)-, and what are the diagnostic features?

  • ¹H/¹³C NMR : Look for satellite peaks near the pyridine protons due to coupling with ¹¹⁷/¹¹⁹Sn isotopes. The trimethylstannyl group resonates at δ ~0.5 ppm (¹H) and δ ~8–10 ppm (¹³C) .
  • IR Spectroscopy : Absorbances at 550–600 cm⁻¹ (Sn-C stretching) and ~1600 cm⁻¹ (pyridine ring vibrations).
  • Mass Spectrometry : Molecular ion peaks at m/z 286.9 (C₈H₁₂N₂O₂Sn) confirm the molecular formula .

Q. How should Pyridine,3-(trimethylstannyl)- be stored to ensure stability, and what are the risks of improper handling?

  • Storage : Keep at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent oxidation .
  • Hazards : Organotin compounds are toxic; exposure risks include CNS depression, respiratory irritation, and skin absorption .
  • Safety protocols : Use fume hoods, nitrile gloves, and eye protection. Dispose of waste via EPA-approved methods for organometallics .

Advanced Research Questions

Q. How can Pyridine,3-(trimethylstannyl)- be integrated into organometallic polymers, and what challenges arise in maintaining conjugation?

The compound serves as a monomer in Pt(II) acetylide polymers, where the trimethylstannyl group enables cross-coupling with metal halides. Challenges include:

  • Solubility : Bulky tributylphosphine ligands (PnBu₃) improve polymer solubility in organic solvents .
  • Conjugation breaks : Steric hindrance from the SnMe₃ group may disrupt π-orbital overlap. Mitigate by optimizing spacer groups (e.g., ethynylene units) .
  • Catalyst efficiency : CuI co-catalysts reduce Sn-mediated side reactions, preserving polymer chain integrity .

Q. What analytical strategies resolve contradictions in cross-coupling reaction outcomes involving Pyridine,3-(trimethylstannyl)-?

Discrepancies between expected and observed products (e.g., low yields, byproducts) require:

  • Byproduct analysis : Use GC-MS or HPLC to identify SnMe₃-containing impurities.
  • Catalyst screening : Test Pd(0)/Pd(II) or Ni(0) systems if CuI-Pt pathways underperform .
  • Kinetic studies : Monitor reaction progress via in-situ NMR to detect intermediate species.
  • Computational modeling : DFT calculations predict regioselectivity of stannyl group transfer .

Q. How does the electronic nature of Pyridine,3-(trimethylstannyl)- influence its reactivity in substitution reactions?

The electron-deficient pyridine ring directs electrophilic substitution to the 4-position, while the SnMe₃ group acts as a σ-donor, enhancing nucleophilic displacement at the 3-position. For example:

  • Stille Coupling : Transmetallation with Pd(0) forms C–C bonds, favored by electron-withdrawing pyridine substituents .
  • Oxidation : SnMe₃ groups are susceptible to oxidation; avoid strong oxidants (e.g., KMnO₄) unless targeting Sn-O byproducts .

Methodological Tables

Q. Table 1: Key Spectral Data for Pyridine,3-(trimethylstannyl)-

TechniqueDiagnostic FeaturesReference
¹H NMRδ 0.5 ppm (SnMe₃), δ 7.5–8.5 ppm (pyridine)
¹³C NMRδ 8–10 ppm (SnMe₃), δ 120–150 ppm (C-ring)
IR550–600 cm⁻¹ (Sn-C), 1600 cm⁻¹ (C=N)

Q. Table 2: Reaction Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Catalyst5 mol% CuI, 2 eq Pt(PnBu₃)₂Cl₂Increases to >80%
SolventToluene/Diethylamine (1:1)Prevents Sn precipitation
Temperature70°C, 24 hrsBalances rate vs. decomposition

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.